molecular formula C10H14ClF2N5 B15111416 N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride

Cat. No.: B15111416
M. Wt: 277.70 g/mol
InChI Key: GMVQDFCYQLLDOG-UHFFFAOYSA-N
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Description

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a valuable candidate for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, such as palladium or copper complexes, which facilitate cross-coupling reactions . Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can produce various functionalized pyrazoles .

Scientific Research Applications

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The difluoromethyl group enhances its binding affinity and selectivity, making it a potent inhibitor .

Properties

Molecular Formula

C10H14ClF2N5

Molecular Weight

277.70 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13F2N5.ClH/c1-2-16-7-8(5-15-16)13-6-9-3-4-14-17(9)10(11)12;/h3-5,7,10,13H,2,6H2,1H3;1H

InChI Key

GMVQDFCYQLLDOG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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